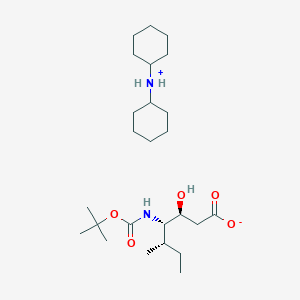

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoicaciddicyclohexylammoniumsalt

Description

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt (CAS: 204199-26-8) is a stereochemically complex, non-proteinogenic β-hydroxy-γ-amino acid derivative. Its molecular formula is C25H48N2O5, with a molecular weight of 456.66 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a dicyclohexylammonium (DCHA) counterion, enhancing its stability and solubility in organic solvents for synthetic applications . The stereochemistry (3S,4S,5S) is critical for its structural role in peptide synthesis, particularly in mimicking bioactive motifs found in natural products like protease inhibitors and cytotoxic agents .

The unprotected core structure, (3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid (C8H17NO3, MW: 175.23 g/mol), is a key intermediate in synthesizing complex peptides, such as didemnin cyclodepsipeptides and bleomycin analogs . The Boc-DCHA salt form is commercially available with ≥99% purity and is stored at 0–5°C to prevent degradation .

Properties

Molecular Formula |

C25H48N2O5 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

dicyclohexylazanium;(3S,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate |

InChI |

InChI=1S/C13H25NO5.C12H23N/c1-6-8(2)11(9(15)7-10(16)17)14-12(18)19-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11,15H,6-7H2,1-5H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-,9-,11-;/m0./s1 |

InChI Key |

YGVVBGRWCYJGSZ-GRIHUTHFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@H](CC(=O)[O-])O)NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

Canonical SMILES |

CCC(C)C(C(CC(=O)[O-])O)NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt involves several steps. The starting material is typically a protected amino acid derivative, which undergoes a series of reactions to introduce the desired functional groups. The key steps include:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Hydroxylation: Introduction of the hydroxyl group at the desired position.

Methylation: Introduction of the methyl group at the desired position.

Formation of the Dicyclohexylammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the compound with dicyclohexylamine.

Chemical Reactions Analysis

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .

Scientific Research Applications

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc protecting group can be removed under specific conditions, revealing the active amino group, which can then participate in various biochemical processes .

Comparison with Similar Compounds

β-Hydroxy-γ-Amino Acids in Natural Products

- Statine (1): (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, a component of pepstatin A, inhibits aspartic proteases. Unlike the Boc-DCHA salt, statine lacks a protecting group and has a shorter side chain (C7 vs. C8 in the target compound) .

- Isostatine (2a): (3S,4R,5S)-4-amino-3-hydroxy-5-methylheptanoic acid, found in didemnins. It shares the C8 backbone but differs in stereochemistry (4R vs. 4S), altering biological activity .

- Dolaisoleucine (3a): (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoic acid, part of dolastatin 10. It includes a methoxy group and methylamino substitution, enhancing cytotoxicity but reducing solubility compared to the Boc-DCHA salt .

Protected Derivatives

- Fmoc-(3S,4S,5S)-4-Amino-3-Hydroxy-5-Methylheptanoic Acid (CAS: 215190-17-3): Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc. Fmoc is base-labile, enabling orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS). The absence of a DCHA salt reduces organic solubility .

- Fmoc-(3S,4S)-4-Amino-3-Hydroxy-5-Methylhexanoic Acid DCHA Salt (CAS: 204316-10-9): Shorter carbon chain (C6 vs. C8) and distinct stereochemistry (4S vs. 5S). The DCHA salt improves crystallinity, similar to the target compound .

Biological Activity

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt (Boc-AHMHpA DCHA) is a synthetic amino acid derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that may influence its interaction with biological systems.

- Molecular Formula : C25H48N2O5

- Molecular Weight : 456.67 g/mol

- CAS Number : 204199-26-8

- Appearance : Amorphous white powder

- Solubility : Not specified in the available literature

Biological Activity

The biological activity of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid DCHA has been explored in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

Research indicates that compounds related to Boc-AHMHpA DCHA may influence cellular signaling pathways. For example, studies have shown that certain derivatives can modulate the expression of c-fos mRNA, a key regulator in cell proliferation and differentiation. This modulation suggests a potential role in cancer therapeutics or regenerative medicine .

Case Studies and Research Findings

- Cellular Studies : In vitro studies using HL-60 cells have demonstrated that Boc-AHMHpA DCHA exhibits effects similar to prostaglandin E2 (PGE2), a compound involved in inflammation and cellular signaling. The compound increased c-fos mRNA levels and antagonized TPA-induced terminal differentiation, indicating its potential as an anti-inflammatory agent .

- Binding Affinity : Competitive binding assays revealed that Boc-AHMHpA DCHA displaces [(3)H]-PGE(2) binding in a dose-dependent manner, further supporting its role as a modulator of PGE2-related pathways .

- Comparative Analysis : The biological activity of Boc-AHMHpA DCHA was compared with other amino acid derivatives. The results indicated that while it shares some properties with related compounds, it has distinct effects on cellular signaling pathways, making it a unique candidate for further research .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps in synthesizing Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt?

The synthesis involves three critical steps:

- Boc Protection : The amino group of (3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent unwanted side reactions during subsequent steps .

- Salt Formation : The Boc-protected acid is reacted with dicyclohexylamine (DCHA) in a polar aprotic solvent (e.g., THF) to form the dicyclohexylammonium salt, improving solubility and crystallinity .

- Purification : The product is isolated via crystallization or reversed-phase HPLC, with purity confirmed by NMR (δ ~1.4 ppm for Boc methyl groups) and LC-MS .

Q. How is the compound characterized for purity and stereochemical integrity?

Q. What storage conditions are recommended for this compound?

Store at 0–5°C in airtight, light-protected containers to prevent Boc group hydrolysis or salt dissociation. Desiccants (e.g., silica gel) are recommended for long-term storage .

Advanced Research Questions

Q. How can stereochemical purity be maintained during large-scale synthesis?

Key strategies include:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (3S,4S,5S)-configured precursors) to minimize racemization .

- Reaction Optimization : Conduct coupling reactions at low temperatures (−20°C) and under inert atmospheres to suppress epimerization .

- Purification : Employ chiral chromatography (e.g., Chiralpak® columns) or fractional crystallization in ethanol/water mixtures to isolate the desired stereoisomer .

Q. How to resolve contradictions in enzymatic inhibition data involving this compound?

Contradictions may arise from:

- Enzyme Source Variability : Standardize assays using recombinant enzymes (e.g., expressed in E. coli) to eliminate isoform differences .

- Binding Mode Analysis : Perform X-ray crystallography or molecular docking to confirm interactions with the enzyme active site (e.g., statine-like binding to aspartic proteases) .

- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) and stoichiometry .

Q. What methodologies are suitable for analyzing stability under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. The Boc group is labile under acidic conditions (pH < 3) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (typically >150°C) .

- Enzymatic Stability : Test resistance to proteases (e.g., trypsin) in simulated intestinal fluid (SIF) to evaluate drug delivery potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.